Des-4-fluorobenzyl Mosapride-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-4-fluorobenzyl Mosapride-d5 is the deuterium labeled analogue of Des-4-fluorobenzyl Mosapride . It is a primary metabolite of Mosapride , a gastroprokinetic agent that enhances upper GI motility by activating serotonin receptor 4 . Mosapride increases canine, equine, and guinea pig colonic motility in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C14H15D5ClN3O3 . The InChI code is InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.81 . It is a solid substance . It is slightly soluble in chloroform and methanol when heated .Scientific Research Applications
Metabolism and Identification of Mosapride Metabolites
A comprehensive study on mosapride metabolism in humans has identified 16 metabolites, including Des-p-fluorobenzyl Mosapride (M3), by employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS). This study expanded the understanding of mosapride's metabolic pathways, including dealkylation and morpholine ring cleavage, and highlighted the similarity in metabolite profiles between humans and rats, suggesting little qualitative species difference in mosapride metabolism (Sun et al., 2014).
Tissue Distribution and Excretion Studies
Research on the distribution and excretion of mosapride and its active metabolites, including Des-p-fluorobenzyl Mosapride, in rats utilized ultra-high performance liquid chromatography-tandem mass spectrometry to demonstrate widespread distribution across various tissues and significant excretion through urine, feces, and bile. This work provides valuable insights for further pharmacological and clinical studies of mosapride (Li et al., 2020).
Pharmacokinetic Studies
Another study employed UPLC-MS/MS for the simultaneous determination of mosapride and its metabolites, Des-p-fluorobenzyl Mosapride, in rat plasma. This methodological advancement aids in the pharmacokinetic analysis of mosapride and its metabolites, facilitating a deeper understanding of their behavior in biological systems (Zhao et al., 2015).
Metabolic Profile Characterization in Rats
Further studies on mosapride's metabolic profile in rats identified new metabolites, including Mosapride N-oxide and morpholine ring-opened mosapride, alongside Des-p-fluorobenzyl Mosapride. This research, utilizing UPLC-ESI-MS/MS, proposed a comprehensive metabolic pathway for mosapride, contributing to the understanding of its pharmacokinetics and metabolism (Sun et al., 2009).
Safety and Hazards
Future Directions
Des-4-fluorobenzyl Mosapride-d5 is primarily used for research purposes . It can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc. Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .
Mechanism of Action
Target of Action
Des-4-fluorobenzyl Mosapride-d5 is the major labeled metabolite of Mosapride . The primary target of this compound is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) tract, where it helps regulate motility .
Mode of Action
This compound, as a metabolite of Mosapride, acts as a gastroprokinetic agent . It enhances upper GI motility by activating the 5-HT4 receptor . The activation of this receptor leads to an increase in the release of additional neurotransmitters, which then stimulate muscle contractions in the GI tract .
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound affects the neurotransmitter release pathways in the GI tract . This leads to increased motility, aiding in the movement of food and waste through the system .
Result of Action
The activation of the 5-HT4 receptor by this compound leads to increased gastrointestinal motility . This can help alleviate symptoms in conditions where GI motility is impaired, such as gastroparesis and constipation .
Properties
IUPAC Name |
4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.